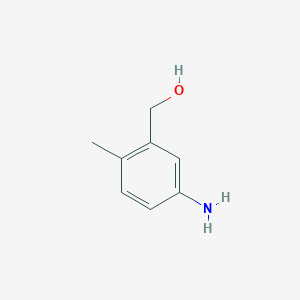

(5-Amino-2-methylphenyl)methanol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 157709. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(5-amino-2-methylphenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO/c1-6-2-3-8(9)4-7(6)5-10/h2-4,10H,5,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLPOTCGMVRSMDN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)N)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60303286 | |

| Record name | (5-amino-2-methylphenyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60303286 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

137.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

111437-10-6 | |

| Record name | (5-amino-2-methylphenyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60303286 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to (5-Amino-2-methylphenyl)methanol: Chemical Properties, Structure, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical properties, structure, and key experimental methodologies related to (5-Amino-2-methylphenyl)methanol. This compound is a valuable building block in organic synthesis, particularly in the development of pharmaceuticals and other complex molecules.

Core Chemical and Physical Properties

This compound, with the CAS number 111437-10-6, is a trifunctional aromatic compound. Its structure incorporates a benzene ring substituted with an amino group, a methyl group, and a hydroxymethyl group, which provide multiple reactive sites for chemical modifications.[1] This versatility makes it a crucial intermediate in various synthetic pathways.

| Property | Value | Source |

| Molecular Formula | C₈H₁₁NO | [2] |

| Molecular Weight | 137.18 g/mol | [2] |

| CAS Number | 111437-10-6 | [3] |

| Appearance | Data not available | |

| Melting Point | Data not available | |

| Boiling Point | Data not available | |

| Solubility | Data not available |

Chemical Structure and Visualization

The structure of this compound consists of a benzene ring with three substituents: an amino group at position 5, a methyl group at position 2, and a hydroxymethyl group at position 1.

Caption: Chemical structure of this compound.

Experimental Protocols

Synthesis via Catalytic Hydrogenation

The most common and direct route for the synthesis of this compound is the selective reduction of the nitro group of (2-methyl-5-nitrophenyl)methanol. Catalytic hydrogenation is a highly efficient method for this transformation.[1]

Workflow for Synthesis:

Caption: Workflow for the synthesis of this compound.

Detailed Methodology:

-

Dissolution: In a suitable reaction vessel, dissolve (2-methyl-5-nitrophenyl)methanol in a solvent such as methanol.

-

Reagent Addition: Add an excess of a hydrogen donor, like ammonium formate, to the solution.

-

Catalyst Introduction: Carefully add a catalytic amount of 10% Palladium on carbon (Pd/C) to the mixture. Raney nickel can also be utilized as a catalyst, often with hydrogen gas or other hydrogen donors like hydrazine hydrate.[1]

-

Reaction Monitoring: The reaction is typically rapid and can be monitored for completion using thin-layer chromatography (TLC).

-

Catalyst Removal: Upon completion, the heterogeneous catalyst is removed from the reaction mixture by filtration.

-

Product Isolation: The final product, this compound, is isolated by evaporating the solvent.

Purification by Recrystallization

Recrystallization is a standard technique for purifying solid organic compounds. The general principle involves dissolving the impure compound in a suitable hot solvent and allowing it to cool, whereupon the pure compound crystallizes out, leaving impurities in the solution.

General Recrystallization Workflow:

Caption: General workflow for purification by recrystallization.

Analytical Characterization

A variety of analytical techniques are employed to confirm the structure and purity of this compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Provides information about the number, connectivity, and chemical environment of hydrogen atoms. The spectrum is expected to show characteristic signals for the aromatic protons (typically δ 6.5-7.5 ppm), the methyl group protons, the methylene protons of the hydroxymethyl group, and the protons of the amino and hydroxyl groups.[1]

-

-

Infrared (IR) Spectroscopy: Used to identify the functional groups present in the molecule. Key expected absorptions include those for the O-H and N-H stretches of the hydroxyl and amino groups, respectively, as well as C-H stretches of the aromatic ring and the methyl/methylene groups.

-

Chromatographic Methods:

-

Thin-Layer Chromatography (TLC): Primarily used for monitoring the progress of chemical reactions.

-

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC): Employed for assessing the purity of the compound.

-

-

Mass Spectrometry (MS): Used to determine the molecular weight and fragmentation pattern of the molecule, further confirming its identity.

Applications in Research and Drug Development

This compound serves as a key intermediate in the synthesis of more complex molecules with significant biological and material science applications.

-

Pharmaceutical Synthesis: It is a crucial component in the preparation of N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine, a significant intermediate in the synthesis of the anticancer drug Imatinib .[4]

-

Vitamin Chemistry: It is used as an intermediate in the synthesis of 8-Hydroxymethyl Riboflavin, which is an impurity of Riboflavin (Vitamin B2).[3]

-

Organic Synthesis: The presence of amino, hydroxyl, and methyl groups on the phenyl ring allows for its incorporation into a diverse range of molecular scaffolds, making it a subject of interest for developing novel synthetic methodologies and creating compound libraries for drug discovery.[4]

References

An In-depth Technical Guide on (5-Amino-2-methylphenyl)methanol

CAS Number: 111437-10-6

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of (5-Amino-2-methylphenyl)methanol, a key chemical intermediate with significant applications in pharmaceutical synthesis. This document details its chemical properties, synthesis, and its role as a crucial building block for important therapeutic agents. Particular focus is given to its derivative, N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine, an intermediate in the manufacture of the anticancer drug Imatinib. This guide also explores the biological activities of its derivatives and the relevant signaling pathways.

Core Compound Properties

This compound is a trifunctional aromatic compound containing an amino group, a methyl group, and a hydroxymethyl group. These functional groups provide multiple reactive sites for the synthesis of more complex molecules.

| Property | Value |

| Molecular Formula | C₈H₁₁NO |

| Molecular Weight | 137.18 g/mol |

| CAS Number | 111437-10-6 |

| Appearance | Powder or liquid |

| Purity | Typically ≥97% |

Synthesis of this compound

The most direct synthetic route to this compound involves the reduction of the corresponding nitro compound, (2-methyl-5-nitrophenyl)methanol. This can be achieved through various established methods, including catalytic hydrogenation or chemical reduction.

Experimental Protocol: Catalytic Hydrogenation

Materials:

-

(2-methyl-5-nitrophenyl)methanol

-

Palladium on carbon (5% or 10% Pd/C)

-

Methanol (or other suitable solvent)

-

Hydrogen gas

-

Inert gas (e.g., Nitrogen or Argon)

-

Filtration agent (e.g., Celite)

Procedure:

-

In a hydrogenation vessel, add the Pd/C catalyst under an inert atmosphere.

-

Add methanol to wet the catalyst.

-

Dissolve (2-methyl-5-nitrophenyl)methanol in methanol and add it to the vessel.

-

Seal the vessel and purge with hydrogen gas.

-

Pressurize the vessel with hydrogen to the desired pressure (e.g., 50 psi).

-

Stir the reaction mixture vigorously at room temperature.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Once the reaction is complete, vent the hydrogen and purge with an inert gas.

-

Filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the product by recrystallization or column chromatography if necessary.

Experimental Protocol: Reduction with Stannous Chloride

Materials:

-

(2-methyl-5-nitrophenyl)methanol

-

Stannous chloride dihydrate (SnCl₂·2H₂O)

-

Ethanol

-

Ethyl acetate

-

2M Potassium hydroxide (KOH) solution

Procedure:

-

Dissolve (2-methyl-5-nitrophenyl)methanol in ethanol.

-

Add stannous chloride dihydrate to the solution.

-

The reaction can be conducted at room temperature or gently heated to accelerate the reaction. Ultrasonic irradiation has also been reported to promote this type of reduction.[1]

-

Monitor the reaction by TLC until the starting material is consumed.

-

Remove the solvent under reduced pressure.

-

Partition the residue between ethyl acetate and a 2M KOH solution to remove tin salts.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the product.

Caption: General synthetic workflow for this compound.

Application in the Synthesis of Imatinib Intermediate

This compound is a crucial precursor for the synthesis of N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine, a key intermediate for the anticancer drug Imatinib.[2][3] Imatinib is a targeted therapy effective in the treatment of chronic myeloid leukemia (CML) and gastrointestinal stromal tumors (GIST).

The synthesis of the Imatinib intermediate involves the reaction of this compound with other reagents to build the pyrimidine ring structure.

Biological Activities of Derivatives

While there is limited publicly available data on the biological activity of this compound itself, derivatives of its downstream product, N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine, have been synthesized and evaluated for their antimicrobial and antioxidant properties.[2]

Antimicrobial and Antioxidant Activity of N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine Derivatives

A study on novel derivatives of N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine reported moderate antimicrobial activity against various bacterial and fungal strains and good antioxidant activity.

| Compound | Antimicrobial Activity (MIC µg/mL) | Antioxidant Activity (IC₅₀ µM) |

| Derivative 4b | Moderate activity reported | Good activity reported |

| Derivative 4c | Moderate activity reported | Good activity reported |

| Derivative 4e | Moderate activity reported | Not reported |

Note: Specific MIC and IC₅₀ values were not provided in the available abstract.

Experimental Protocol: DPPH Radical Scavenging Assay for Antioxidant Activity

The antioxidant activity of compounds can be evaluated using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay.[4][5][6][7]

Materials:

-

Test compounds

-

DPPH solution in methanol

-

Methanol

-

Spectrophotometer

Procedure:

-

Prepare a stock solution of the test compound in methanol.

-

Prepare a series of dilutions of the test compound.

-

In a microplate or cuvette, add a specific volume of the DPPH solution.

-

Add a specific volume of the test compound dilution to the DPPH solution.

-

Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).

-

Measure the absorbance of the solution at a specific wavelength (typically around 517 nm) using a spectrophotometer.

-

A control containing methanol instead of the test compound is also measured.

-

The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

-

The IC₅₀ value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration of the test compound.

Signaling Pathway: The Role of Imatinib

The significance of this compound as a building block is highlighted by its role in the synthesis of Imatinib. Imatinib is a tyrosine kinase inhibitor that specifically targets the BCR-ABL fusion protein, the hallmark of chronic myeloid leukemia (CML).[8][9][10][11][12]

The BCR-ABL oncoprotein is a constitutively active tyrosine kinase that drives the uncontrolled proliferation of cancer cells by phosphorylating a multitude of downstream substrates. This leads to the activation of several signaling pathways, including the Ras/MAPK, PI3K/Akt, and JAK/STAT pathways, which promote cell proliferation and survival.[9][12]

Imatinib binds to the ATP-binding site of the BCR-ABL kinase domain, preventing the phosphorylation of its substrates and thereby inhibiting the downstream signaling pathways that lead to cancer cell growth.[10][11][12]

Caption: Signaling pathway of BCR-ABL and the inhibitory action of Imatinib.

Conclusion

This compound is a valuable and versatile chemical intermediate. Its primary significance lies in its role as a key building block in the synthesis of complex pharmaceutical compounds, most notably the anticancer drug Imatinib. While direct biological data on the core molecule is limited, the demonstrated antimicrobial and antioxidant activities of its derivatives suggest a potential for broader applications in drug discovery. The well-understood mechanism of action of Imatinib highlights the critical importance of this synthetic precursor in the development of targeted cancer therapies. Further research into the biological properties of this compound and its simpler derivatives may unveil new therapeutic opportunities.

References

- 1. scispace.com [scispace.com]

- 2. researchgate.net [researchgate.net]

- 3. This compound | 111437-10-6 | Benchchem [benchchem.com]

- 4. Genesis and development of DPPH method of antioxidant assay - PMC [pmc.ncbi.nlm.nih.gov]

- 5. jfsh.tums.ac.ir [jfsh.tums.ac.ir]

- 6. mdpi.com [mdpi.com]

- 7. Determination of Antioxidants by DPPH Radical Scavenging Activity and Quantitative Phytochemical Analysis of Ficus religiosa - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Imatinib: Basic Results | Oncohema Key [oncohemakey.com]

- 11. researchgate.net [researchgate.net]

- 12. Bcr-Abl and Imatinib (STI571 or Gleevec) - Proteopedia, life in 3D [proteopedia.org]

(5-Amino-2-methylphenyl)methanol molecular weight and formula

An In-Depth Technical Guide to (5-Amino-2-methylphenyl)methanol

This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, including its molecular weight and formula. It also details a common experimental protocol for its synthesis and illustrates its key role as a chemical intermediate. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Chemical Identity and Properties

This compound, also known as 5-Amino-2-methylbenzyl alcohol, is an aromatic amino alcohol.[1] Its structural characteristics, featuring an amino group, a methyl group, and a hydroxymethyl group attached to a benzene ring, make it a versatile building block in organic synthesis.[2]

Quantitative Data Summary

The key molecular and physical properties of this compound are summarized in the table below for quick reference.

| Property | Value | Source |

| Molecular Formula | C₈H₁₁NO | [1][3] |

| Molecular Weight | 137.18 g/mol | [1][3] |

| CAS Number | 111437-10-6 | [1][3][4] |

| Appearance | Light yellow solid | [1] |

| Solubility | Soluble in Dichloromethane, Ethyl Alcohol, Methanol | [1] |

Applications in Synthesis

This compound serves as a crucial intermediate in the synthesis of more complex molecules. Notably, it is a precursor in the production of 8-Hydroxymethyl Riboflavin, an impurity of Riboflavin (Vitamin B2).[1][2] Furthermore, it plays a significant role in the pharmaceutical industry as a key component in the preparation of N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine, an important intermediate for the synthesis of the anticancer drug Imatinib.[2]

Experimental Protocol: Synthesis of this compound

The most common and direct method for the synthesis of this compound is through the selective reduction of the nitro group of (2-methyl-5-nitrophenyl)methanol.[2] Below are two established protocols for this conversion.

Method 1: Catalytic Hydrogenation

-

Reaction Setup: In a suitable hydrogenation vessel, dissolve (2-methyl-5-nitrophenyl)methanol in a solvent such as ethanol or methanol.

-

Catalyst Addition: Add a catalytic amount of a hydrogenation catalyst, typically Palladium on carbon (Pd/C).

-

Hydrogenation: Pressurize the vessel with hydrogen gas (H₂) to a specified pressure.

-

Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Work-up: Once the reaction is complete, carefully filter the mixture to remove the catalyst.

-

Isolation: Evaporate the solvent from the filtrate under reduced pressure to yield this compound. Further purification can be achieved by recrystallization if necessary.

Method 2: Chemical Reduction

-

Reaction Setup: Dissolve (2-methyl-5-nitrophenyl)methanol in a solvent, typically an acidic medium like concentrated hydrochloric acid.

-

Reductant Addition: Add a reducing agent, such as stannous chloride dihydrate (SnCl₂·2H₂O), portion-wise to the solution while stirring.

-

Reaction Conditions: The reaction is typically carried out at an elevated temperature (e.g., reflux) to ensure complete conversion.

-

Neutralization: After the reduction is complete, cool the reaction mixture and neutralize it with a base (e.g., sodium hydroxide solution) to precipitate the product.

-

Extraction: Extract the product from the aqueous layer using a suitable organic solvent (e.g., ethyl acetate).

-

Purification: Combine the organic extracts, dry over an anhydrous salt (e.g., sodium sulfate), filter, and concentrate under reduced pressure to obtain the crude product. Further purification can be performed by column chromatography or recrystallization.

Logical Workflow: Synthetic Utility

The following diagram illustrates the logical workflow of this compound in a synthetic pathway, showcasing its formation and subsequent conversion to a key pharmaceutical intermediate.

Caption: Synthetic pathway of this compound.

References

In-Depth Technical Guide to the Spectroscopic Data of (5-Amino-2-methylphenyl)methanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for (5-Amino-2-methylphenyl)methanol (CAS No. 111437-10-6), a key intermediate in the synthesis of various pharmaceutical compounds.[1] The document details predicted and experimental spectroscopic data, outlines relevant experimental protocols, and presents visual workflows for its synthesis and analysis.

Spectroscopic Data

The structural elucidation of this compound relies on several key spectroscopic techniques. The following tables summarize the expected and observed data for ¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry.

Table 1: ¹H NMR Spectroscopic Data

| Protons | Predicted Chemical Shift (δ, ppm)[1] | Multiplicity[1] |

| Aromatic-H | 6.5 - 7.5 | Multiplet |

| -CH₂OH | ~4.5 | Singlet |

| -NH₂ | Variable | Broad Singlet |

| -CH₃ | ~2.2 | Singlet |

| -OH | Variable | Broad Singlet |

Table 2: ¹³C NMR Spectroscopic Data

Table 3: Infrared (IR) Spectroscopy Data

| Functional Group | Characteristic Absorption (cm⁻¹) |

| O-H Stretch (Alcohol) | 3200-3600 (Broad) |

| N-H Stretch (Amine) | 3300-3500 |

| C-H Stretch (Aromatic) | 3000-3100 |

| C-H Stretch (Aliphatic) | 2850-3000 |

| C=C Stretch (Aromatic) | 1450-1600 |

| C-O Stretch (Alcohol) | 1000-1260 |

| C-N Stretch (Amine) | 1020-1250 |

Table 4: Mass Spectrometry Data

| Ion | m/z Ratio |

| [M]⁺ | 137.18 |

| [M-H]⁺ | 136.17 |

| [M-OH]⁺ | 120.17 |

| [M-CH₂OH]⁺ | 106.15 |

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are crucial for reproducibility and data validation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the chemical structure and proton/carbon environments of this compound.

Methodology:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

-

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition:

-

Acquire a one-dimensional proton spectrum.

-

Typical parameters: spectral width of -2 to 12 ppm, 16-32 scans, relaxation delay of 1-2 seconds.

-

Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

-

-

¹³C NMR Acquisition:

-

Acquire a one-dimensional carbon spectrum with proton decoupling.

-

Typical parameters: spectral width of 0 to 220 ppm, 1024-4096 scans, relaxation delay of 2-5 seconds.

-

Reference the spectrum to the solvent peak.

-

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in this compound.

Methodology:

-

Sample Preparation:

-

KBr Pellet Method: Mix a small amount of the solid sample with dry potassium bromide (KBr) powder and press into a thin, transparent pellet.

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal.

-

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Scan the sample over a typical range of 4000 to 400 cm⁻¹.

-

Acquire 16-32 scans for a good signal-to-noise ratio.

-

Collect a background spectrum of the empty sample compartment or pure KBr pellet to subtract from the sample spectrum.

-

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Methodology:

-

Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer via direct infusion or coupled with a chromatographic technique (e.g., GC-MS or LC-MS).

-

Ionization: Utilize an appropriate ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

-

Mass Analysis: Separate the resulting ions based on their mass-to-charge (m/z) ratio using a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: Detect the ions to generate a mass spectrum.

Visualized Workflows

The following diagrams illustrate the synthetic pathway and the general workflow for spectroscopic analysis of this compound.

Caption: Synthesis of this compound.

Caption: General workflow for spectroscopic analysis.

References

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of (5-Amino-2-methylphenyl)methanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of (5-Amino-2-methylphenyl)methanol. This compound is a valuable building block in organic synthesis, notably as an intermediate in the preparation of pharmacologically significant molecules.[1] A thorough understanding of its spectral characteristics is crucial for its identification, purity assessment, and quality control in research and drug development.

Molecular Structure and Predicted NMR Data

This compound possesses a multifunctional aromatic ring, giving rise to a distinct NMR profile. The following tables summarize the predicted chemical shifts (δ) for the ¹H and ¹³C nuclei. These predictions are based on established principles of NMR spectroscopy and data from analogous compounds.[1]

Table 1: Predicted ¹H NMR Spectral Data for this compound [1]

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

| H3 | 6.5 - 7.5 | Multiplet |

| H4 | 6.5 - 7.5 | Multiplet |

| H6 | 6.5 - 7.5 | Multiplet |

| CH₂OH | ~4.5 | Singlet |

| CH₃ | ~2.2 | Singlet |

| NH₂ | Variable | Broad Singlet |

| OH | Variable | Broad Singlet |

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C1 | 130-140 |

| C2 | 130-140 |

| C3 | 110-120 |

| C4 | 110-120 |

| C5 | 140-150 |

| C6 | 115-125 |

| CH₂OH | 60-70 |

| CH₃ | 15-25 |

Experimental Protocol for NMR Spectroscopy

The following provides a general methodology for acquiring high-quality ¹H and ¹³C NMR spectra of aromatic compounds like this compound.

Sample Preparation

-

Solvent Selection: Choose a suitable deuterated solvent that dissolves the sample completely. Common choices for aromatic compounds include Deuterated Chloroform (CDCl₃), Deuterated Dimethyl Sulfoxide (DMSO-d₆), and Deuterated Methanol (CD₃OD). The choice of solvent can influence the chemical shifts of labile protons (e.g., -OH and -NH₂).

-

Sample Concentration: Prepare a solution with a concentration of 5-25 mg of the compound in 0.5-0.7 mL of the chosen deuterated solvent.

-

Internal Standard: Add a small amount of an internal standard, such as Tetramethylsilane (TMS), for referencing the chemical shifts (δ = 0.00 ppm).

-

Filtration: Filter the solution through a small plug of glass wool into a clean, dry 5 mm NMR tube to remove any particulate matter.

Instrumental Parameters

The following are typical parameters for a 400 MHz or 500 MHz NMR spectrometer. Optimization may be required based on the specific instrument and sample.

For ¹H NMR Spectroscopy:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

-

Acquisition Time: Typically 2-4 seconds.

-

Relaxation Delay: 1-5 seconds. A longer delay may be necessary for quantitative measurements.

-

Number of Scans: 8-16 scans are usually sufficient for a moderately concentrated sample.

-

Spectral Width: A sweep width of -2 to 12 ppm is generally adequate for most organic compounds.

For ¹³C NMR Spectroscopy:

-

Pulse Program: A proton-decoupled pulse program (e.g., 'zgpg30' on Bruker instruments) is standard for obtaining singlets for all carbon signals.

-

Acquisition Time: Approximately 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is typically required to achieve a good signal-to-noise ratio.

-

Spectral Width: A sweep width of 0 to 220 ppm is standard for most organic molecules.

Visualizations

The following diagrams illustrate the molecular structure and the logical workflow for NMR analysis.

Caption: Molecular structure of this compound.

Caption: Experimental workflow for NMR analysis.

References

Solubility of (5-Amino-2-methylphenyl)methanol in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the solubility of (5-Amino-2-methylphenyl)methanol, a key intermediate in the synthesis of various organic molecules. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document provides a comprehensive overview of its predicted qualitative solubility based on its molecular structure. Furthermore, a detailed, standardized experimental protocol for the quantitative determination of its solubility in a range of common organic solvents is presented to enable researchers to generate precise and reproducible data. This guide also includes a visualization of the logical workflow for a known synthetic application of this compound, providing context for its importance in chemical synthesis.

Introduction

This compound (CAS No. 111437-10-6) is an aromatic amine containing both a primary amino group and a primary alcohol functional group. This bifunctional nature makes it a versatile building block in organic synthesis. A notable application is its role as an intermediate in the synthesis of riboflavin analogs, such as roseoflavin. Understanding the solubility of this compound in various organic solvents is critical for its effective use in synthesis, including reaction setup, purification, and formulation. Optimal solvent selection can significantly impact reaction kinetics, yield, and purity of the final product.

This guide aims to provide a foundational understanding of the solubility characteristics of this compound and to equip researchers with the methodology to determine these properties accurately.

Predicted Solubility Profile

Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol | High | The hydroxyl and amino groups can form strong hydrogen bonds with the solvent molecules.[2][4] |

| Polar Aprotic | Acetone, Ethyl Acetate, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Moderate to High | The polar nature of these solvents will interact favorably with the polar functional groups of the solute. Solubility is expected to be good in solvents like DMSO and DMF. |

| Nonpolar | Hexane, Toluene | Low | The nonpolar nature of these solvents will not effectively solvate the polar amino and hydroxyl groups of the compound.[1][2][3] |

| Halogenated | Dichloromethane | Moderate | Dichloromethane has a moderate polarity and can act as a hydrogen bond acceptor, leading to some degree of solubility. |

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the gravimetric determination of the solubility of this compound. This method is a standard and reliable approach for generating quantitative solubility data.[6][7][8]

Materials and Apparatus

-

This compound (purity >98%)

-

Organic solvents (analytical grade): Methanol, Ethanol, Acetone, Ethyl Acetate, Dichloromethane, Hexane, Toluene

-

Analytical balance (readability ± 0.1 mg)

-

Thermostatic shaker or water bath

-

Centrifuge

-

Vials with screw caps (e.g., 10 mL)

-

Volumetric flasks and pipettes

-

Drying oven

-

Filtration apparatus (e.g., syringe filters, 0.45 µm)

Experimental Procedure

-

Sample Preparation: Accurately weigh an excess amount of this compound and place it into a series of vials.

-

Solvent Addition: Add a known volume (e.g., 5.0 mL) of the desired organic solvent to each vial.

-

Equilibration: Securely cap the vials and place them in a thermostatic shaker set to a constant temperature (e.g., 25 °C). Allow the mixtures to equilibrate for a sufficient period (e.g., 24-48 hours) to ensure saturation.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the undissolved solid to settle.

-

Sample Withdrawal and Filtration: Carefully withdraw a known volume of the supernatant using a pre-warmed pipette and immediately filter it through a syringe filter to remove any undissolved solid particles.

-

Solvent Evaporation: Transfer the filtered solution to a pre-weighed, dry vial. Evaporate the solvent completely using a gentle stream of nitrogen or by placing the vial in a drying oven at a temperature below the boiling point of the solvent and the decomposition temperature of the compound.

-

Mass Determination: Once the solvent is fully evaporated, reweigh the vial containing the dried solute.

Data Analysis and Calculation

The solubility (S) in grams per 100 mL of solvent can be calculated using the following formula:

S ( g/100 mL) = ( ( m_final - m_initial ) / V ) * 100

Where:

-

m_final is the final mass of the vial with the dried solute.

-

m_initial is the initial mass of the empty vial.

-

V is the volume of the filtered supernatant.

Visualization of a Synthetic Application

This compound is a precursor in the synthesis of riboflavin analogs. The following diagram illustrates a logical workflow for the synthesis of Roseoflavin from an 8-amino-8-demethyl-D-riboflavin intermediate, a process in which a methylated aminophenyl group, similar to that in the title compound, is key.[9]

References

- 1. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 2. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 3. quora.com [quora.com]

- 4. faculty.ksu.edu.sa [faculty.ksu.edu.sa]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. researchgate.net [researchgate.net]

- 7. scribd.com [scribd.com]

- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 9. Formation of roseoflavin from 8-amino- and 8-methylamino-8-demethyl-D-riboflavin - PubMed [pubmed.ncbi.nlm.nih.gov]

Synthesis of (5-Amino-2-methylphenyl)methanol from nitro compound

An In-depth Technical Guide to the Synthesis of (5-Amino-2-methylphenyl)methanol from Nitro Precursors

Abstract

This compound is a pivotal chemical intermediate, notably serving as a key building block in the synthesis of various pharmaceutical compounds, including the anti-cancer drug Imatinib.[1] Its trifunctional nature, featuring amino, methyl, and hydroxymethyl groups on a phenyl ring, makes it a versatile precursor for complex molecular architectures. This technical guide provides a comprehensive overview of the primary synthetic routes to this compound, starting from commercially available nitro compounds. We present a comparative analysis of common reduction methodologies, detailed experimental protocols, and logical workflows to assist researchers in selecting the optimal synthetic strategy.

Synthetic Strategies and Pathways

The synthesis of this compound predominantly involves the reduction of a nitro group on a suitably substituted benzene ring. The choice of the starting material dictates the overall synthetic route and the complexity of the required chemical transformations. The two most common precursors are 2-methyl-5-nitrobenzoic acid and 2-methyl-5-nitrobenzaldehyde.

-

Route A: From 2-Methyl-5-nitrobenzoic Acid. This is a two-step process. First, the nitro group is selectively reduced to an amine to yield 5-amino-2-methylbenzoic acid. Subsequently, the carboxylic acid group is reduced to a primary alcohol to afford the final product.

-

Route B: From 2-Methyl-5-nitrobenzaldehyde. This route also involves two sequential reductions. The nitro group is first chemoselectively reduced to an amine. The resulting 5-amino-2-methylbenzaldehyde is then reduced to the target alcohol.

The following diagram illustrates these primary synthetic pathways.

Core Methodologies for Nitro Group Reduction

The selective reduction of an aromatic nitro group in the presence of other reducible functionalities (like carboxylic acids or aldehydes) is the key step in these syntheses. Several methods are well-established, each with distinct advantages regarding selectivity, cost, and operational complexity.[2][3]

-

Catalytic Hydrogenation: This is a clean and highly efficient method, often providing excellent yields.[4] It involves using a metal catalyst, typically Palladium on carbon (Pd/C) or Raney Nickel, with a hydrogen source.[4][5] It is particularly effective but requires specialized hydrogenation equipment. Raney Nickel is often preferred when trying to avoid the dehalogenation of aromatic halides.[4]

-

Transfer Hydrogenation: This method avoids the need for high-pressure hydrogen gas by generating hydrogen in situ from a donor molecule like ammonium formate or hydrazine hydrate.[2][6] It is generally considered safer for laboratory-scale synthesis.

-

Metal-Mediated Reduction: Classic methods using metals like iron (Fe), tin (Sn), or zinc (Zn) in an acidic medium are robust, cost-effective, and tolerant of many functional groups.[7][8][9] The most common is the Béchamp reduction, which uses iron filings and hydrochloric acid.[9][10] A significant drawback is the often cumbersome work-up required to remove metal salts.[2] Tin(II) chloride (SnCl₂) is another mild and effective reagent known for its high chemoselectivity in reducing nitro groups over other functionalities like aldehydes or nitriles.[7][11]

The following workflow provides a decision-making framework for selecting an appropriate reduction method.

Data Presentation: Comparison of Reduction Methods

The following table summarizes the performance of various common methods for the selective reduction of aromatic nitro groups. Yields and conditions are indicative and may vary based on the specific substrate.

| Method | Reducing Agent / Catalyst | Solvent | Temperature (°C) | Typical Yield (%) | Selectivity & Comments |

| Catalytic Hydrogenation | H₂, Pd/C (5-10 mol%) | Methanol / Ethanol | 25 - 50 | >90 | Highly efficient and clean, but can reduce other groups (alkenes, alkynes, etc.). Requires H₂ gas supply and pressure vessel.[2][4] |

| Transfer Hydrogenation | HCOONH₄, Pd/C | Methanol / Ethanol | Reflux | 85 - 95 | Avoids high-pressure H₂ gas. Good selectivity, but may require optimization to preserve sensitive groups like alkenes.[7] |

| Metal/Acid Reduction | Fe powder, HCl (cat.) | Ethanol / Water | Reflux | 80 - 95 | Robust, inexpensive, and tolerant of many functional groups. Work-up can be extensive to remove iron salts.[2][8] |

| Metal Salt Reduction | SnCl₂·2H₂O | Ethanol / Ethyl Acetate | Reflux | 85 - 95 | Very mild and highly chemoselective for nitro groups over carbonyls, esters, and nitriles.[7][11] |

Detailed Experimental Protocols

Protocol 1: Synthesis of this compound from 2-Methyl-5-nitrobenzoic Acid

Step 1A: Reduction of 2-Methyl-5-nitrobenzoic Acid to 5-Amino-2-methylbenzoic Acid (Fe/HCl Method)

-

Materials:

-

2-Methyl-5-nitrobenzoic acid (1.0 eq)

-

Iron powder, fine grade (3-5 eq)

-

Concentrated Hydrochloric Acid (HCl) (0.3-0.5 eq)

-

Ethanol and Water (e.g., 4:1 v/v)

-

Sodium carbonate solution

-

Ethyl acetate

-

Filter aid (e.g., Celite®)

-

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, suspend 2-Methyl-5-nitrobenzoic acid (1.0 eq) and iron powder (3-5 eq) in a 4:1 mixture of ethanol and water.

-

Heat the suspension to reflux with vigorous stirring.

-

Slowly add concentrated HCl (0.3-0.5 eq) dropwise to the refluxing mixture. The reaction is exothermic.

-

Maintain the reaction at reflux for 2-4 hours. Monitor the progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Once complete, cool the mixture to room temperature and filter through a pad of Celite® to remove the iron salts, washing the pad thoroughly with ethanol.

-

Concentrate the filtrate under reduced pressure to remove the ethanol.

-

Carefully add a saturated sodium carbonate solution to the aqueous residue to precipitate the amino acid product.

-

Collect the solid product by filtration, wash with cold water, and dry under vacuum to yield 5-Amino-2-methylbenzoic acid.

-

Step 1B: Reduction of 5-Amino-2-methylbenzoic Acid to this compound

-

Materials:

-

5-Amino-2-methylbenzoic acid (1.0 eq)

-

Lithium aluminum hydride (LiAlH₄) (2.0-3.0 eq)

-

Anhydrous Tetrahydrofuran (THF)

-

Ethyl acetate

-

Saturated aqueous sodium sulfate solution

-

-

Procedure (Caution: LiAlH₄ reacts violently with water):

-

In a flame-dried, three-neck flask under an inert atmosphere (e.g., Nitrogen or Argon), suspend LiAlH₄ (2.0-3.0 eq) in anhydrous THF.

-

Cool the suspension to 0 °C in an ice bath.

-

In a separate flask, dissolve 5-Amino-2-methylbenzoic acid (1.0 eq) in anhydrous THF.

-

Add the solution of the amino acid dropwise to the stirred LiAlH₄ suspension, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 4-6 hours, monitoring by TLC.

-

Cool the reaction mixture back to 0 °C.

-

Carefully quench the reaction by the sequential, dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).

-

Stir the resulting granular precipitate for 30 minutes, then remove it by filtration, washing thoroughly with THF and ethyl acetate.

-

Combine the organic filtrates and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to yield the crude this compound, which can be purified by column chromatography or recrystallization.

-

Protocol 2: Synthesis via 2-Methyl-5-nitrobenzaldehyde (SnCl₂ Reduction)

Step 2A: Reduction of 2-Methyl-5-nitrobenzaldehyde to 5-Amino-2-methylbenzaldehyde

-

Materials:

-

2-Methyl-5-nitrobenzaldehyde (1.0 eq)

-

Tin(II) chloride dihydrate (SnCl₂·2H₂O) (4-5 eq)

-

Ethanol or Ethyl Acetate

-

5% aqueous Sodium Bicarbonate (NaHCO₃)

-

Ethyl acetate

-

Brine

-

-

Procedure:

-

Dissolve 2-Methyl-5-nitrobenzaldehyde (1.0 eq) in ethanol in a round-bottom flask.[11]

-

Add SnCl₂·2H₂O (4-5 eq) to the solution.

-

Heat the reaction mixture at reflux (approx. 70-80 °C) under a nitrogen atmosphere for 1-3 hours, monitoring by TLC.[11]

-

After completion, cool the mixture to room temperature and pour it into ice water.

-

Carefully neutralize the mixture by adding 5% aqueous NaHCO₃ until the pH is basic (pH 7-8). This will precipitate tin salts.[11]

-

Extract the aqueous layer three times with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 5-Amino-2-methylbenzaldehyde.

-

Step 2B: Reduction of 5-Amino-2-methylbenzaldehyde to this compound

-

Materials:

-

5-Amino-2-methylbenzaldehyde (1.0 eq)

-

Sodium borohydride (NaBH₄) (1.0-1.5 eq)

-

Methanol

-

Deionized water

-

Ethyl acetate

-

-

Procedure:

-

Dissolve 5-Amino-2-methylbenzaldehyde (1.0 eq) in methanol in a round-bottom flask.

-

Cool the solution to 0 °C in an ice bath.

-

Add NaBH₄ (1.0-1.5 eq) portion-wise to the stirred solution, ensuring the temperature remains below 10 °C.

-

After the addition is complete, stir the reaction at room temperature for 1-2 hours, monitoring by TLC.

-

Quench the reaction by the slow addition of deionized water.

-

Remove the methanol under reduced pressure.

-

Extract the aqueous residue three times with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield this compound.

-

Mechanism Insight: Catalytic Hydrogenation

The catalytic hydrogenation of nitroarenes is a complex process involving several intermediates. The reaction occurs on the surface of the metal catalyst where hydrogen is adsorbed. The accumulation of the hydroxylamine intermediate can be a concern, as these species can be unstable.[5]

References

- 1. This compound | 111437-10-6 | Benchchem [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. scispace.com [scispace.com]

- 4. Nitro Reduction - Common Conditions [commonorganicchemistry.com]

- 5. Precious Metal Catalyst (PMC) or Nickel Catalyzed Hydrogenation - Wordpress [reagents.acsgcipr.org]

- 6. Amine synthesis by nitro compound reduction [organic-chemistry.org]

- 7. benchchem.com [benchchem.com]

- 8. A Practical and Chemoselective Reduction of Nitroarenes to Anilines Using Activated Iron | Semantic Scholar [semanticscholar.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]

The Pivotal Role of (5-Amino-2-methylphenyl)methanol Derivatives in Imatinib Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Imatinib, a cornerstone in targeted cancer therapy, has revolutionized the treatment of chronic myeloid leukemia (CML) and gastrointestinal stromal tumors (GIST). Its mechanism of action relies on the specific inhibition of the BCR-ABL tyrosine kinase, an enzyme central to the pathophysiology of these malignancies. The synthesis of this groundbreaking drug is a multi-step process, critically hinging on the formation of the key intermediate, N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidineamine. While various synthetic routes have been developed, a common and industrially significant pathway originates from 2-methyl-5-nitroaniline, a close structural relative of (5-Amino-2-methylphenyl)methanol. This technical guide provides an in-depth exploration of the synthesis of Imatinib, focusing on the formation of this crucial intermediate and its subsequent conversion to the final active pharmaceutical ingredient (API). Although a direct industrial synthesis from this compound is not widely documented, a plausible synthetic transformation to the commonly used starting material, 2-methyl-5-nitroaniline, is discussed.

Imatinib Synthesis Pathway

The synthesis of Imatinib from 2-methyl-5-nitroaniline can be delineated into four principal stages:

-

Guanidine Formation: 2-methyl-5-nitroaniline is converted to 2-methyl-5-nitrophenylguanidine nitrate.

-

Pyrimidine Ring Formation: The guanidine derivative is cyclized with 3-(dimethylamino)-1-(3-pyridyl)-2-propen-1-one to yield N-(2-methyl-5-nitrophenyl)-4-(3-pyridyl)-2-pyrimidinamine.

-

Nitro Group Reduction: The nitro group of the pyrimidine derivative is reduced to an amine, forming the key intermediate N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidineamine.

-

Amide Coupling: The final step involves the condensation of the pyrimidineamine intermediate with 4-(4-methylpiperazinomethyl)benzoyl chloride to produce Imatinib.

Experimental Protocols

Step 1: Synthesis of 2-Methyl-5-nitrophenylguanidine nitrate

This procedure involves the reaction of 2-methyl-5-nitroaniline with cyanamide in the presence of nitric acid.

-

Materials: 2-methyl-5-nitroaniline, 50% cyanamide aqueous solution, concentrated hydrochloric acid, 50% nitric acid, ethanol.

-

Procedure:

-

To a reaction vessel, add 2-methyl-5-nitroaniline and a 50% aqueous solution of cyanamide in ethanol.

-

Heat the mixture to 70°C with stirring.

-

Slowly add concentrated hydrochloric acid and reflux for 3 hours.

-

After cooling to 45°C, add 50% nitric acid and continue stirring.

-

Allow the mixture to cool to room temperature to induce crystallization.

-

Filter the solid, wash with ethanol, and dry to obtain 2-methyl-5-nitrophenylguanidine nitrate.[1]

-

Step 2: Synthesis of N-(2-methyl-5-nitrophenyl)-4-(3-pyridyl)-2-pyrimidinamine

This step involves the cyclization of the guanidine derivative with an enaminone.

-

Materials: 2-methyl-5-nitrophenylguanidine nitrate, 3-(dimethylamino)-1-(3-pyridyl)-2-propen-1-one, potassium hydroxide, ethanol, isopropanol.

-

Procedure:

-

Dissolve 3-(dimethylamino)-1-(3-pyridyl)-2-propen-1-one in ethanol in a reaction flask.

-

Add 2-methyl-5-nitrophenylguanidine nitrate and potassium hydroxide to the solution.

-

Reflux the mixture for 18 hours.

-

Cool the reaction to room temperature and filter the resulting solid.

-

Wash the filter cake with isopropanol and then with water until the filtrate is neutral.

-

Dry the solid to yield N-(2-methyl-5-nitrophenyl)-4-(3-pyridyl)-2-pyrimidinamine.[1]

-

Step 3: Synthesis of N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidineamine

This key step involves the reduction of the nitro group to an amine.

-

Materials: N-(2-methyl-5-nitrophenyl)-4-(3-pyridyl)-2-pyrimidinamine, 10% Palladium on carbon (Pd/C), ammonium formate, anhydrous sodium sulfate, ethyl acetate.

-

Procedure:

-

In a reaction flask, suspend N-(2-methyl-5-nitrophenyl)-4-(3-pyridyl)-2-pyrimidinamine and 10% Pd/C in ethyl acetate.

-

Add ammonium formate and anhydrous sodium sulfate while stirring.

-

Heat the mixture to reflux for 6 hours.

-

Cool the reaction to room temperature and filter to remove the Pd/C catalyst.

-

The filtrate contains the desired product, which can be isolated by evaporation of the solvent.

-

Step 4: Synthesis of Imatinib

The final step is the amide coupling of the key intermediate with a benzoyl chloride derivative.

-

Materials: N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidineamine, 4-(4-methylpiperazinomethyl)benzoyl chloride dihydrochloride, pyridine, water, ammonium hydroxide.

-

Procedure:

-

Dissolve N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidineamine in pyridine and cool to 0°C.

-

Add 4-(4-methylpiperazinomethyl)benzoyl chloride dihydrochloride to the solution.

-

Stir the reaction mixture at 15-20°C for 1 hour.

-

Add water and heat the mixture to 40°C.

-

Add 26% ammonium hydroxide and additional water, then stir at room temperature overnight.

-

Filter the solid, wash with water, and dry under vacuum to obtain Imatinib base.[2]

-

Quantitative Data

| Step | Product | Starting Material(s) | Reagents | Solvent | Yield | Purity | Reference |

| 1 | 2-Methyl-5-nitrophenylguanidine nitrate | 2-Methyl-5-nitroaniline | Cyanamide, HCl, HNO₃ | Ethanol | 87.07% | - | [1] |

| 2 | N-(2-methyl-5-nitrophenyl)-4-(3-pyridyl)-2-pyrimidinamine | 2-Methyl-5-nitrophenylguanidine nitrate, 3-dimethylamino-1-(3-pyridyl)-2-propen-1-one | KOH | Ethanol | 86.87% | - | [1] |

| 3 | N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidineamine | N-(2-methyl-5-nitrophenyl)-4-(3-pyridyl)-2-pyrimidinamine | 10% Pd/C, Ammonium formate, Na₂SO₄ | Ethyl acetate | >90% | >99.5% | |

| 4 | Imatinib | N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidineamine, 4-(4-methylpiperazinomethyl)benzoyl chloride dihydrochloride | Pyridine, NH₄OH | Pyridine, Water | 95% | >98% | [2] |

Imatinib Signaling Pathway

Imatinib functions by inhibiting the constitutively active BCR-ABL tyrosine kinase. This oncoprotein is the result of a chromosomal translocation known as the Philadelphia chromosome. BCR-ABL activates several downstream signaling pathways that lead to uncontrolled cell proliferation and inhibition of apoptosis. Imatinib binds to the ATP binding site of the BCR-ABL kinase domain, stabilizing the inactive conformation of the enzyme and thereby blocking its catalytic activity. This inhibition effectively shuts down the aberrant signaling cascade, leading to the apoptosis of cancer cells.

Conclusion

The synthesis of Imatinib is a well-established process with the derivative of this compound, N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidineamine, serving as a linchpin intermediate. While the most common industrial synthesis initiates from 2-methyl-5-nitroaniline, the core chemical structure is preserved. The detailed protocols and quantitative data presented in this guide offer valuable insights for researchers and professionals in the field of drug development. Furthermore, a thorough understanding of the BCR-ABL signaling pathway and the mechanism of Imatinib's inhibitory action is paramount for the development of next-generation tyrosine kinase inhibitors and for devising strategies to overcome drug resistance. This guide provides a comprehensive technical overview to support these ongoing efforts in the fight against cancer.

References

An In-depth Technical Guide to (5-Amino-2-methylphenyl)methanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

(5-Amino-2-methylphenyl)methanol, a trifunctional aromatic compound, serves as a critical building block in modern organic synthesis. Its strategic placement of amino, methyl, and hydroxymethyl groups on a benzene ring offers multiple reactive sites for chemical modification, making it a valuable precursor for complex molecules. This technical guide provides a comprehensive overview of the discovery, history, synthesis, and physicochemical properties of this compound, with a focus on its applications in pharmaceutical and chemical industries. Detailed experimental protocols and visual diagrams of synthetic pathways are included to facilitate its use in research and development.

Introduction and Historical Context

The history of this compound is intrinsically linked to the advancement of synthetic organic chemistry and the pharmaceutical industry. While a singular moment of "discovery" is not well-documented in publicly available literature, its significance emerged with the need for versatile intermediates in the synthesis of complex organic molecules. The development of phenylmethanol (benzyl alcohol) derivatives has its roots in the 19th-century dye industry. However, the importance of this compound is more recent, becoming prominent as a key intermediate in the synthesis of high-value compounds.

A notable application that underscores its importance is its role as an intermediate in the synthesis of N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine, a crucial component in the production of the cancer drug Imatinib.[1] Furthermore, it is recognized as a precursor in the synthesis of 8-Hydroxymethyl Riboflavin, an impurity of Riboflavin (Vitamin B2).[1][2] The demand for these and other complex molecules has driven the interest in reliable and efficient synthetic routes to this compound.

Physicochemical and Spectroscopic Data

The structural features of this compound give rise to its specific chemical and physical properties. A summary of its key properties is provided in the tables below.

Table 1: General and Physical Properties

| Property | Value |

| CAS Number | 111437-10-6 |

| Molecular Formula | C₈H₁₁NO |

| Molecular Weight | 137.18 g/mol |

| Appearance | Powder or liquid |

| Purity | ≥97% |

Table 2: Spectroscopic Data

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of this compound.

| ¹H NMR (Proton NMR) |

| Provides information about the number, connectivity, and chemical environment of hydrogen atoms. |

| ¹³C NMR (Carbon-13 NMR) |

| Reveals the number and types of carbon atoms in the molecule. |

| Infrared (IR) Spectroscopy |

| Identifies the presence of functional groups such as O-H (alcohol), N-H (amine), and C-H bonds, as well as the aromatic ring structure. |

| Mass Spectrometry (MS) |

| Determines the molecular weight and provides information about the fragmentation pattern of the molecule, confirming its elemental composition. |

Note: Specific peak assignments for NMR, IR, and MS would require access to raw spectral data which can be obtained from various chemical suppliers or through experimental analysis.

Synthesis of this compound

The most direct and common synthetic route to this compound is the selective reduction of the nitro group of its precursor, (2-methyl-5-nitrophenyl)methanol.[1] The primary methods for this transformation are catalytic hydrogenation and chemical reduction.

Synthetic Pathway

The overall synthetic pathway is a two-step process starting from 2-methyl-5-nitrobenzoic acid.

Caption: General synthetic pathway for this compound.

Experimental Protocols

This protocol describes a general procedure for the reduction of the nitro group via catalytic hydrogenation.

Materials:

-

(2-methyl-5-nitrophenyl)methanol

-

Methanol (or Ethanol)

-

10% Palladium on carbon (Pd/C)

-

Hydrogen gas (H₂)

-

Diatomaceous earth (e.g., Celite®)

-

Round-bottom flask or hydrogenation vessel (e.g., Parr apparatus)

-

Magnetic stirrer

-

Filtration apparatus

Procedure:

-

In a suitable reaction vessel, dissolve (2-methyl-5-nitrophenyl)methanol in methanol.

-

Carefully add 10% Pd/C to the solution (typically 5-10 mol% relative to the substrate).

-

Seal the vessel and purge the system with an inert gas (e.g., nitrogen or argon) to remove oxygen.

-

Introduce hydrogen gas into the vessel to the desired pressure (e.g., balloon pressure or as specified for a Parr apparatus).

-

Stir the reaction mixture vigorously at room temperature.

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Upon completion, carefully vent the hydrogen gas and purge the system with an inert gas.

-

Filter the reaction mixture through a pad of diatomaceous earth to remove the Pd/C catalyst. Wash the filter cake with methanol to ensure complete recovery of the product.

-

Concentrate the filtrate under reduced pressure to yield this compound. Further purification can be achieved by recrystallization or column chromatography if necessary.

Workflow Diagram:

Caption: Experimental workflow for catalytic hydrogenation.

Applications in Synthesis

The trifunctional nature of this compound makes it a valuable intermediate for the synthesis of more complex molecules.

Synthesis of an Imatinib Intermediate

This compound is a precursor to N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine, a key intermediate in the synthesis of the tyrosine kinase inhibitor, Imatinib. The synthesis involves the reaction of the amino group of a derivative of this compound with a pyrimidine derivative.

Logical Relationship Diagram:

Caption: Role in the synthesis of an Imatinib intermediate.

Synthesis of 8-Hydroxymethyl Riboflavin

This compound is also used in the synthesis of 8-Hydroxymethyl Riboflavin, which is an impurity of Riboflavin (Vitamin B2).[2] This synthesis highlights its utility in the preparation of flavin derivatives.

Conclusion

This compound is a versatile and important chemical intermediate with significant applications in the pharmaceutical industry. While its early history is not extensively documented, its modern relevance is clear from its role in the synthesis of complex molecules like intermediates for Imatinib. The well-established synthetic route via the reduction of (2-methyl-5-nitrophenyl)methanol, particularly through catalytic hydrogenation, provides an efficient means of its preparation. The data and protocols presented in this guide are intended to support researchers and drug development professionals in the effective utilization of this valuable compound.

References

An In-depth Technical Guide to the Reactivity of Amino and Hydroxyl Groups in (5-Amino-2-methylphenyl)methanol

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

(5-Amino-2-methylphenyl)methanol is a trifunctional organic compound featuring an aromatic amino group, a primary benzylic alcohol, and a methyl group on a benzene ring. This unique arrangement of functional groups provides multiple reactive sites, making it a valuable building block in organic synthesis.[1] Its applications include serving as a key intermediate in the synthesis of pharmaceutical agents, such as the anticancer drug Imatinib, and other complex molecules like 8-Hydroxymethyl Riboflavin, an impurity of Vitamin B2.[1][2] This guide provides a detailed analysis of the distinct and competitive reactivity of the nucleophilic amino group and the primary hydroxyl group, offering insights into reaction selectivity, experimental protocols, and synthetic pathways.

Physicochemical Properties

A summary of the key physicochemical properties of this compound and its analogs is presented below. The pKa values provide insight into the relative acidity and basicity of the functional groups, which governs their reactivity under different pH conditions.

| Property | Value | Source / Analogy |

| Molecular Formula | C₈H₁₁NO | [1][3] |

| Molecular Weight | 137.18 g/mol | [3] |

| CAS Number | 111437-10-6 | [2][3] |

| pKa (Conjugate acid of -NH₂) | ~4.7 (m-toluidine) | Analogous Compound |

| pKa (-OH) | ~15.4 (benzyl alcohol) | Analogous Compound |

| Topological Polar Surface Area | 46.25 Ų | [4] |

| LogP | 1.07 | [4] |

Reactivity of the Amino Group

The primary aromatic amino group in this compound is a potent nucleophilic center, making it susceptible to a variety of electrophilic substitution reactions.[1]

N-Acylation

The amino group readily reacts with acylating agents such as acyl chlorides or anhydrides to form stable amide derivatives. This reaction is typically rapid and high-yielding, often proceeding in the presence of a base to neutralize the acidic byproduct.[1] For instance, reacting the compound with acetic anhydride yields N-(3-(hydroxymethyl)-4-methylphenyl)acetamide.[1] This transformation is frequently employed as a method to protect the amino group, allowing for subsequent selective reactions at the hydroxyl site.

N-Alkylation

Alkylation of the amino group can be achieved using alkyl halides or via reductive amination.[1] The reaction with alkyl halides, such as methyl iodide, can lead to a mixture of mono- and di-alkylated products.[1] Achieving selective mono-alkylation requires careful control of stoichiometric ratios and reaction conditions.[1] Catalytic methods using alcohols as alkylating agents under hydrogen borrowing conditions are also viable.[5][6]

Diazotization

In the presence of nitrous acid (generated in situ from sodium nitrite and a strong acid like HCl), the primary aromatic amine undergoes diazotization to form a diazonium salt.[7] This intermediate is highly versatile and can be converted into a wide range of functional groups (e.g., -I, -Br, -Cl, -CN, -OH) through subsequent reactions like the Sandmeyer or Schiemann reactions.[7] The stability of arenediazonium salts allows them to serve as key synthetic precursors.[7]

Schiff Base Formation

The amino group can condense with aldehydes or ketones, typically under acidic catalysis, to form imines, commonly known as Schiff bases. This reaction is reversible and is a foundational method for constructing C=N bonds.[8][9]

Reactivity of the Hydroxyl Group

The primary benzylic hydroxyl group is also a key site for chemical modification, participating in esterification, etherification, oxidation, and substitution reactions.[1]

O-Esterification

The hydroxymethyl group can be esterified by reaction with carboxylic acids or their derivatives.[1] Fischer esterification, involving reaction with a carboxylic acid under acid catalysis, is a common method.[1] Alternatively, more reactive acyl chlorides or anhydrides can be used, often in the presence of a non-nucleophilic base.

O-Alkylation (Williamson Ether Synthesis)

Ethers can be synthesized from the alcohol via the Williamson ether synthesis. This two-step process involves deprotonation of the hydroxyl group with a strong base (e.g., sodium hydride) to form a nucleophilic alkoxide, which then displaces a halide from an alkyl halide in an Sₙ2 reaction.[1] For example, reaction of the sodium salt of the compound with methyl iodide would yield 5-(methoxymethyl)-2-methylaniline.[1]

Conversion to Benzyl Halide

The alcohol can be converted into the corresponding benzyl chloride using reagents like thionyl chloride (SOCl₂) or phosphorus trichloride (PCl₃).[1] This transformation creates a reactive electrophilic site, making the resulting benzyl halide a valuable intermediate for subsequent nucleophilic substitution reactions.[1]

Chemoselectivity: Amino vs. Hydroxyl Group

The presence of two nucleophilic groups raises the question of chemoselectivity. The relative reactivity is highly dependent on the reaction conditions, particularly the pH.

-

Under Basic or Neutral Conditions: The amino group is generally more nucleophilic than the hydroxyl group. Therefore, electrophilic reagents will preferentially react at the nitrogen atom. To achieve reactions at the hydroxyl group, the amino group must first be protected (e.g., via acylation).

-

Under Acidic Conditions: The amino group is protonated to form an ammonium salt (-NH₃⁺). This protonation deactivates the nitrogen as a nucleophile. The hydroxyl group, however, remains largely unprotonated and can act as a nucleophile, for example, in acid-catalyzed esterification.[10][11]

Key Experimental Protocols

The following sections provide generalized methodologies for key transformations of this compound.

Protocol 1: N-Acylation with Acetic Anhydride

-

Objective: To selectively acylate the amino group.

-

Procedure:

-

Dissolve this compound (1.0 eq) in a suitable solvent such as dichloromethane or ethyl acetate.

-

Add a base, such as pyridine (1.2 eq) or triethylamine (1.2 eq), to the solution and cool in an ice bath.

-

Add acetic anhydride (1.1 eq) dropwise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with water and separate the organic layer.

-

Wash the organic layer sequentially with dilute HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-(3-(hydroxymethyl)-4-methylphenyl)acetamide.[1]

-

Protocol 2: Diazotization and Subsequent Iodination

-

Objective: To convert the amino group to an iodide via a diazonium salt intermediate.

-

Procedure:

-

Suspend this compound (1.0 eq) in an aqueous solution of a strong acid (e.g., 2 M HCl) and cool to 0-5 °C in an ice-salt bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (1.05 eq) dropwise, keeping the temperature below 5 °C. Stir for 30 minutes.[7][12]

-

In a separate flask, dissolve potassium iodide (KI) (1.5 eq) in water.

-

Slowly add the cold diazonium salt solution to the KI solution. Effervescence (N₂ gas) should be observed.

-

Allow the mixture to warm to room temperature and then heat gently (e.g., to 50-60 °C) for 1 hour to ensure complete decomposition of the diazonium salt.

-

Cool the mixture and extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

Wash the organic extract with aqueous sodium thiosulfate solution to remove excess iodine, followed by water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield (5-Iodo-2-methylphenyl)methanol.

-

Protocol 3: Fischer Esterification of the Hydroxyl Group

-

Objective: To selectively esterify the hydroxyl group under acidic conditions.

-

Procedure:

-

Dissolve this compound (1.0 eq) in a large excess of the desired carboxylic acid (e.g., acetic acid, which also acts as the solvent).

-

Add a catalytic amount of a strong acid, such as concentrated sulfuric acid (H₂SO₄) (e.g., 5 mol%).

-

Heat the mixture to reflux for several hours, monitoring the reaction by TLC. The water byproduct can be removed using a Dean-Stark apparatus to drive the equilibrium towards the product.

-

After cooling, carefully pour the reaction mixture into ice-water and neutralize with a base (e.g., sodium bicarbonate) until effervescence ceases.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with water and brine.

-

Dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ester product, which can be purified by column chromatography or recrystallization.

-

Conclusion

This compound is a synthetically versatile molecule whose reactivity is dominated by its amino and hydroxyl functional groups. The primary aromatic amine serves as a strong nucleophile and a precursor to diazonium salts, while the benzylic alcohol allows for the formation of esters, ethers, and alkyl halides. By carefully selecting reagents and controlling reaction conditions, particularly pH, chemists can selectively target one group over the other, enabling the synthesis of a diverse array of complex organic molecules for applications in medicinal chemistry and materials science.

References

- 1. This compound | 111437-10-6 | Benchchem [benchchem.com]

- 2. This compound | 111437-10-6 [chemicalbook.com]

- 3. calpaclab.com [calpaclab.com]

- 4. chemscene.com [chemscene.com]

- 5. researchgate.net [researchgate.net]

- 6. beilstein-journals.org [beilstein-journals.org]

- 7. Diazotisation [organic-chemistry.org]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 10. [PDF] A Convenient Synthesis of Amino Acid Methyl Esters | Semantic Scholar [semanticscholar.org]

- 11. mdpi.com [mdpi.com]

- 12. Organic Syntheses Procedure [orgsyn.org]

Methodological & Application

Application Notes and Protocols for the Synthesis of (5-Amino-2-methylphenyl)methanol

Abstract

This document provides a detailed experimental protocol for the synthesis of (5-Amino-2-methylphenyl)methanol, a valuable building block in the development of pharmaceuticals and other fine chemicals. The synthesis is a two-step process commencing with the regioselective nitration of 2-methylbenzaldehyde to yield 2-methyl-5-nitrobenzaldehyde. This intermediate is then subjected to a one-pot reduction of both the nitro and aldehyde functionalities to produce the final product. This protocol is designed for researchers and scientists in the field of organic synthesis and drug development, offering a clear and reproducible methodology.

Introduction

This compound is a key intermediate in the synthesis of various biologically active molecules. Its structure, featuring an amino group, a methyl group, and a hydroxymethyl group on an aromatic ring, provides multiple points for further chemical modification. A reliable and well-documented synthetic route is crucial for its accessibility in research and development. The presented protocol outlines a straightforward and efficient synthesis from commercially available starting materials.

Experimental Protocols

Step 1: Synthesis of 2-methyl-5-nitrobenzaldehyde

This procedure details the regioselective nitration of 2-methylbenzaldehyde. The methyl group is an ortho-, para-director, while the aldehyde group is a meta-director. This combination of directing effects favors the introduction of the nitro group at the 5-position, which is para to the methyl group and meta to the aldehyde group.

-

Materials:

-

2-methylbenzaldehyde

-

Concentrated sulfuric acid (98%)

-

Concentrated nitric acid (70%)

-

Ice

-

Dichloromethane

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

-

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool 50 mL of concentrated sulfuric acid to 0-5 °C in an ice bath.

-

Slowly add 10 mL of concentrated nitric acid to the sulfuric acid with continuous stirring, ensuring the temperature remains below 10 °C.

-

In a separate beaker, dissolve 12.0 g (0.1 mol) of 2-methylbenzaldehyde in 20 mL of dichloromethane.

-

Add the 2-methylbenzaldehyde solution dropwise to the nitrating mixture over 30 minutes, maintaining the reaction temperature between 0-5 °C.

-

After the addition is complete, allow the reaction to stir at 0-5 °C for an additional 1 hour.

-

Carefully pour the reaction mixture onto 200 g of crushed ice with vigorous stirring.

-

Separate the organic layer and extract the aqueous layer with dichloromethane (2 x 30 mL).

-

Combine the organic extracts and wash with saturated sodium bicarbonate solution until effervescence ceases, followed by a wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-methyl-5-nitrobenzaldehyde.

-

The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient.

-

Step 2: Synthesis of this compound

This step involves the simultaneous reduction of the nitro group and the aldehyde functionality of 2-methyl-5-nitrobenzaldehyde using catalytic hydrogenation.

-

Materials:

-

2-methyl-5-nitrobenzaldehyde

-

Methanol

-

Palladium on carbon (10% Pd/C)

-

Hydrogen gas

-

Celite

-

-

Procedure:

-

To a solution of 16.5 g (0.1 mol) of 2-methyl-5-nitrobenzaldehyde in 200 mL of methanol in a suitable hydrogenation vessel, add 0.8 g of 10% Pd/C catalyst.

-

Seal the vessel and purge with hydrogen gas.

-

Pressurize the vessel with hydrogen gas to 50 psi.

-

Stir the reaction mixture vigorously at room temperature for 4-6 hours, or until hydrogen uptake ceases.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, carefully vent the hydrogen gas and purge the vessel with nitrogen.

-

Filter the reaction mixture through a pad of Celite to remove the catalyst, and wash the pad with methanol.